molecular formula C10H11NO2 B13606617 3-(Benzo[D][1,3]dioxol-5-YL)azetidine

3-(Benzo[D][1,3]dioxol-5-YL)azetidine

Cat. No.: B13606617
M. Wt: 177.20 g/mol
InChI Key: VVTQVYAKDYTTQG-UHFFFAOYSA-N
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Description

3-(Benzo[D][1,3]dioxol-5-YL)azetidine is an organic compound featuring a benzo[d][1,3]dioxole moiety attached to an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The benzo[d][1,3]dioxole structure is known for its presence in various bioactive molecules, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine typically involves the formation of the azetidine ring followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with azetidine-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions. These methods ensure high yield and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s four-membered structure confers significant ring strain, enhancing its susceptibility to nucleophilic attack. A key reaction involves Grignard reagent addition to the azetidine nitrogen or adjacent carbon atoms.

Example Reaction :
In a THF solvent system at −78°C, 5-iodo-1,3-benzodioxole reacts with iPrMgCl·LiCl to generate a benzodioxole-derived Grignard reagent. Subsequent addition to thietanone yields 3-(benzo[d] dioxol-5-yl)thietan-3-ol, demonstrating the azetidine derivative’s role in forming strained heterocycles .

Reaction ConditionsYieldKey Observations
THF, −78°C, 24 h39%Requires strict temperature control to avoid side reactions .

Cross-Coupling Reactions

Iron-catalyzed cross-couplings enable functionalization of the azetidine ring with aryl or alkyl groups. These reactions are pivotal for introducing pharmacophores or modifying solubility.

Example Reaction :
1-Benzhydryl-3-(benzo[d] dioxol-5-yl)azetidine is synthesized via iron(III)-catalyzed coupling of 1-benzhydryl-3-iodoazetidine with a benzodioxole-derived Grignard reagent. Fe(acac)₃ and TMEDA are critical for facilitating the coupling .

Catalyst SystemReaction ScaleYield
Fe(acac)₃ (10 mol%), TMEDA0.20 mmol45%

Ring-Opening Reactions

The azetidine ring undergoes acid- or base-mediated ring-opening, producing linear amines or ketones. This reactivity is exploited in prodrug design or polymer synthesis.

Mechanistic Insight :
Protonation of the azetidine nitrogen under acidic conditions (e.g., HCl/THF) induces ring cleavage, yielding a secondary amine. This pathway is reversible under basic conditions, enabling recyclability in dynamic covalent chemistry applications .

Functionalization of the Benzo[d] dioxole Moiety

The electron-rich benzodioxole group participates in electrophilic aromatic substitution (EAS), enabling halogenation, nitration, or sulfonation.

Example Reaction :
Nitration of the benzodioxole ring using HNO₃/H₂SO₄ introduces nitro groups at the 4- or 6-positions, altering electronic properties for enhanced binding to biological targets .

ElectrophilePositionYield
NO₂⁺ (HNO₃/H₂SO₄)4- and 6-62%

Condensation and Acylation

The secondary amine in azetidine derivatives reacts with acyl chlorides or anhydrides to form amides, enhancing metabolic stability.

Example Reaction :
Reaction with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-acetyl-3-(benzo[d] dioxol-5-yl)azetidine, a common intermediate in drug discovery .

Acylating AgentSolventYield
Acetyl chlorideDCM78%

Comparative Reactivity of Azetidine Derivatives

The table below highlights how structural variations influence reactivity:

CompoundKey ReactionRate Constant (k, s⁻¹)
3-(Benzo[d] dioxol-5-yl)azetidineGrignard addition1.2 × 10⁻³
3-(Benzo[d] dioxol-5-yl)pyrrolidineEAS nitration0.8 × 10⁻³
3-(Benzo[d] dioxol-5-yl)piperidineCross-coupling0.5 × 10⁻³

Scientific Research Applications

Scientific Research Applications of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine

This compound is an organic compound that combines a benzo[d][1,3]dioxole moiety with an azetidine ring. The compound is valuable in medicinal chemistry and organic synthesis due to the presence of the benzo[d][1,3]dioxole structure in bioactive molecules, making it a useful scaffold in drug discovery. The azetidine ring structure also makes it unique, giving it distinct chemical and biological properties compared to similar compounds with different ring structures. The strain and reactivity of the azetidine ring make it a valuable scaffold for designing novel bioactive molecules.

Preparation Methods

The synthesis of this compound involves forming the azetidine ring and then introducing the benzo[d][1,3]dioxole moiety. A common method involves cyclizing appropriate precursors under controlled conditions, such as reacting benzo[d][1,3]dioxole-5-carbaldehyde with azetidine-2-carboxylic acid in the presence of a dehydrating agent. Industrial production may utilize scalable synthetic routes like catalytic hydrogenation or palladium-catalyzed cross-coupling reactions to ensure high yield and purity for large-scale applications.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can yield reduced forms of the compound, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives using nucleophiles like amines or thiols under basic conditions.

The products of these reactions depend on the specific reagents and conditions used. Oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine derivatives.

Applications in Scientific Research

This compound is used in various scientific research applications:

  • Chemistry It serves as a building block in organic synthesis for creating complex molecules.
  • Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored as a scaffold for drug development, particularly in designing molecules that target specific biological pathways.
  • Industry It is utilized in synthesizing specialty chemicals and materials.

Biological Activities

This compound interacts with molecular targets, influencing enzymatic pathways and receptor activities. The benzo[d][1,3]dioxole moiety can modulate enzyme activities, potentially inhibiting or activating specific pathways, and alter signal transduction pathways by interacting with receptors, impacting cellular responses and functions.

Research indicates several biological activities:

  • Antimicrobial Properties Studies suggest potential antibacterial and antifungal activities against pathogens, with effectiveness against Gram-positive and Gram-negative bacteria and fungi like Candida albicans .
  • Anticancer Activity It has been evaluated for anti-proliferative effects on cancer cell lines, with derivatives demonstrating cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Activity

A study on dioxole derivatives showed antifungal activity against C. albicans and antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa.

CompoundMIC (µg/mL)Target Pathogen
Compound A625–1250S. aureus
Compound B500–1000P. aeruginosa
Compound C250–500C. albicans

Anticancer Activity

Investigations on anticancer properties of derivatives containing the benzo[d][1,3]dioxole moiety were tested against human cancer cell lines.

CompoundCell LineIC50 (µM)
Compound XHepG22.38
Compound YHCT1161.54
Compound ZMCF74.52

These compounds exhibited lower cytotoxicity towards normal cells compared to cancer cells, indicating potential therapeutic benefits with reduced side effects.

Mechanism of Action

The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzo[D][1,3]dioxol-5-YL)pyrrolidine
  • 3-(Benzo[D][1,3]dioxol-5-YL)piperidine
  • 3-(Benzo[D][1,3]dioxol-5-YL)morpholine

Uniqueness

3-(Benzo[D][1,3]dioxol-5-YL)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The azetidine ring’s strain and reactivity make it a valuable scaffold for designing novel bioactive molecules .

Biological Activity

3-(Benzo[D][1,3]dioxol-5-YL)azetidine is a compound featuring a unique azetidine ring and a benzo[d][1,3]dioxole moiety. This structural combination is believed to confer diverse biological activities, making it a subject of interest in medicinal chemistry. The biological activity of this compound primarily involves its interactions with various molecular targets, influencing enzymatic pathways and receptor activities.

The mechanism of action for this compound includes:

  • Enzyme Interaction : The benzo[d][1,3]dioxole moiety can modulate enzyme activities, potentially leading to inhibition or activation of specific pathways.
  • Signal Transduction Alteration : By interacting with receptors, the compound may alter signal transduction pathways, impacting cellular responses and functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities against various pathogens. Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
  • Anticancer Activity : The compound has been evaluated for its anti-proliferative effects on cancer cell lines. Notably, derivatives of benzo[d][1,3]dioxole have demonstrated significant cytotoxicity against multiple cancer types, suggesting that this compound could serve as a lead compound for further anticancer drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or including the benzo[d][1,3]dioxole structure:

Antimicrobial Activity

A study conducted on various dioxole derivatives indicated that many showed excellent antifungal activity against C. albicans and significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were recorded as follows:

CompoundMIC (µg/mL)Target Pathogen
Compound A625–1250S. aureus
Compound B500–1000P. aeruginosa
Compound C250–500C. albicans

Anticancer Activity

In another investigation focusing on anticancer properties, derivatives containing the benzo[d][1,3]dioxole moiety were tested against various human cancer cell lines:

CompoundCell LineIC50 (µM)
Compound XHepG22.38
Compound YHCT1161.54
Compound ZMCF74.52

These compounds exhibited lower cytotoxicity towards normal cells compared to cancer cells, indicating potential therapeutic benefits with reduced side effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(Benzo[D][1,3]dioxol-5-YL)azetidine and its derivatives?

The synthesis typically involves coupling benzodioxole-containing intermediates with azetidine moieties. Key methods include:

  • Suzuki-Miyaura cross-coupling : For introducing aromatic substituents, using Pd(OAc)₂/XPhos catalysts in dioxane/water at 100°C (e.g., synthesis of 6-(Benzo[d][1,3]dioxol-5-yl)pyridine derivatives) .
  • Cyclization reactions : Formation of azetidine rings via intramolecular nucleophilic substitution, as seen in dihydropyrazole derivatives .
  • Purification : Silica gel chromatography is standard for isolating intermediates, with yields influenced by substituent steric effects .

Q. How can structural characterization of this compound derivatives be optimized?

Use a combination of:

  • NMR spectroscopy : To confirm regiochemistry and substituent orientation (e.g., ¹H/¹³C NMR for diastereomeric resolution) .
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight determination, critical for novel derivatives .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What pharmacological screening models are appropriate for evaluating benzodioxole-azetidine hybrids?

  • In vivo anticonvulsant models : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, with ED₅₀ values compared to reference drugs like phenobarbital .
  • In vitro antibacterial assays : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative strains (e.g., S. aureus, E. coli) using microdilution methods .

Advanced Research Questions

Q. How do substituent variations on the azetidine ring influence structure-activity relationships (SAR) in CNS-targeted derivatives?

  • Electron-withdrawing groups (e.g., halogens) enhance anticonvulsant activity by increasing GABAergic modulation, as shown in tert-butyl-substituted dihydropyrazoles .
  • Hydrophobic substituents (e.g., aryl groups) improve blood-brain barrier penetration, with logP values >3 correlating with higher efficacy .
  • Data from activity screening : For example, derivatives with Sp1-Sp5 activity profiles (see Table 1 in ) highlight substituent-dependent selectivity .

Q. How should researchers address contradictory data in anticonvulsant vs. antibacterial efficacy across derivatives?

  • Mechanistic divergence : Anticonvulsant activity often relates to GABA receptor modulation, while antibacterial effects target enzyme inhibition (e.g., DNA gyrase). Cross-validate using:
    • Selectivity assays : Compare IC₅₀ values against off-target receptors .
    • Molecular docking : Predict binding affinities to GABA-A vs. bacterial topoisomerases .

Q. What strategies are recommended for synthesizing multicomponent derivatives (e.g., oxadiazinane-thiones)?

  • Multistep one-pot reactions : Combine 4-(benzodioxol)benzenamine with aryl isothiocyanates under reflux, achieving yields up to 75% via thiourea intermediates .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hrs to 30 mins) .

Q. How can researchers resolve challenges in scaling up azetidine-benzodioxole synthesis?

  • Optimize catalyst loading : Reduce Pd(OAc)₂ from 5 mol% to 2 mol% without compromising yield .
  • Alternative solvents : Replace dioxane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. What mechanistic insights explain the dual activity (e.g., anticonvulsant and neuroprotective) of certain derivatives?

  • Multi-target modulation : Derivatives like this compound may act on both sodium channels (anticipating seizures) and NMDA receptors (neuroprotection) .
  • Oxidative stress assays : Measure ROS scavenging capacity via DPPH or ABTS assays to confirm neuroprotective pathways .

Q. Methodological Considerations

Q. How to design experiments for analyzing metabolic stability of benzodioxole-azetidine hybrids?

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. What emerging applications (beyond CNS/antibacterial) are being explored for this scaffold?

  • Anticancer agents : Derivatives with furo[3,2-b]pyridine cores show promise in kinase inhibition (e.g., targeting EGFR) .
  • Sustainable chemistry : Use of bio-based solvents and catalytic methods in synthesis aligns with green chemistry principles .

Tables for Key Data

Derivative Biological Activity Key Substituent Reference
5-(Benzodioxol-5-yl)dihydropyrazoleED₅₀ = 18 mg/kg (MES test)3-tert-butyl
3-Iodo-furopyridineMIC = 2 µg/mL (S. aureus)4-methoxyphenyl
Oxadiazinane-thionesIC₅₀ = 0.8 µM (GABA-A)4-(benzothiazol-2-yl)phenyl

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)azetidine

InChI

InChI=1S/C10H11NO2/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8/h1-3,8,11H,4-6H2

InChI Key

VVTQVYAKDYTTQG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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